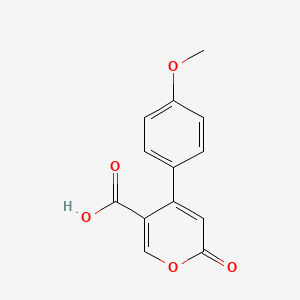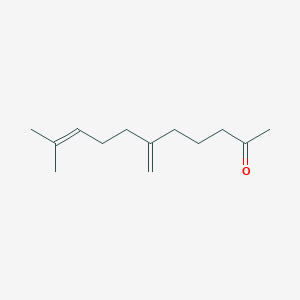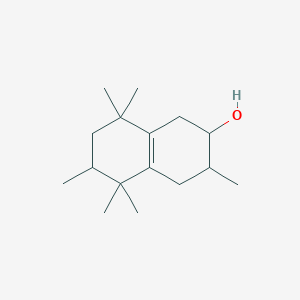
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is a polycyclic musk compound. It is widely used as a fragrance ingredient in consumer products, such as soaps, detergents, cosmetics, and cleaning agents . This compound is known for its musky, warm, and tenacious odor, making it a popular choice in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-1,1,3,4,4,6-hexamethyl-7-naphthyl methyl ketone with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 20-25°C and involves the use of solvents like chloroform and ethyl acetate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods such as gas chromatography.
Biology: Studied for its potential effects on biological systems and its interaction with various enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug formulations.
Industry: Widely used in the fragrance industry and in the production of personal care products
Mecanismo De Acción
The mechanism of action of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic musky odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another polycyclic musk with a similar structure and odor profile.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: Used in fragrances with a similar musky scent.
Uniqueness
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific molecular structure, which provides a distinct and long-lasting musky odor. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry .
Propiedades
Número CAS |
105937-65-3 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
3,5,5,6,8,8-hexamethyl-1,2,3,4,6,7-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H28O/c1-10-7-13-12(8-14(10)17)15(3,4)9-11(2)16(13,5)6/h10-11,14,17H,7-9H2,1-6H3 |
Clave InChI |
VDOQNZRRUACSIF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CC1O)C(CC(C2(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


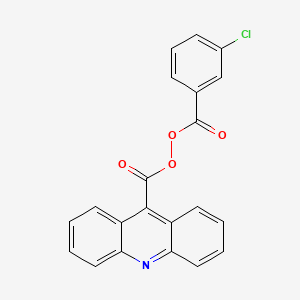

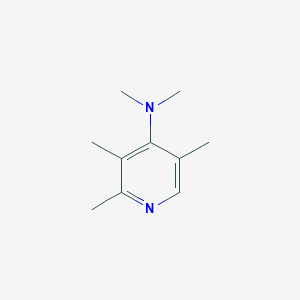
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


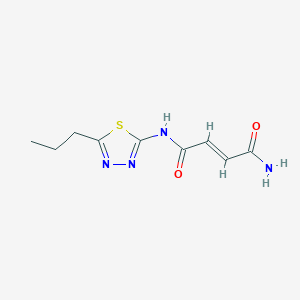
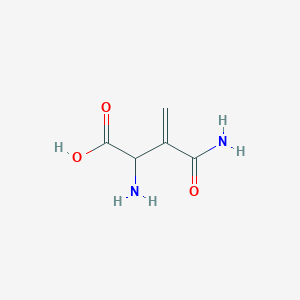

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
